molecular formula C25H36N4O3 B15280104 Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B15280104
M. Wt: 440.6 g/mol
InChI Key: BVSPYFPHTWEFLJ-UFYCRDLUSA-N
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Description

Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound with a unique structure This compound is characterized by its benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings The compound also features a cyclohexene ring with various substituents, including a dimethylaminoacetamido group, an isopropyl group, and a methyl ester group

Preparation Methods

The synthesis of Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the cyclohexene ring and its substituents. Key steps in the synthesis may include:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Cyclohexene Ring Formation: The cyclohexene ring is introduced through a series of reactions, including cyclization and functional group modifications.

    Substituent Introduction: The dimethylaminoacetamido group, isopropyl group, and methyl ester group are introduced through nucleophilic substitution, amidation, and esterification reactions, respectively.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoacetamido group or the benzimidazole ring, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting DNA replication and transcription processes.

The specific molecular targets and pathways involved depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with a benzimidazole core, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Cyclohexene Derivatives: Compounds with a cyclohexene ring, such as menthol and limonene, which are used in flavoring and fragrance industries.

    Dimethylaminoacetamido Derivatives: Compounds with a dimethylaminoacetamido group, such as lidocaine and bupivacaine, which are used as local anesthetics.

Properties

Molecular Formula

C25H36N4O3

Molecular Weight

440.6 g/mol

IUPAC Name

methyl 2-[[(1S,4S,5S)-4-[[[2-(dimethylamino)acetyl]amino]methyl]-2-methyl-5-propan-2-ylcyclohex-2-en-1-yl]methyl]-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C25H36N4O3/c1-15(2)20-10-18(16(3)9-19(20)13-26-24(30)14-29(4)5)12-23-27-21-8-7-17(25(31)32-6)11-22(21)28-23/h7-9,11,15,18-20H,10,12-14H2,1-6H3,(H,26,30)(H,27,28)/t18-,19-,20-/m0/s1

InChI Key

BVSPYFPHTWEFLJ-UFYCRDLUSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](C[C@H]1CC2=NC3=C(N2)C=C(C=C3)C(=O)OC)C(C)C)CNC(=O)CN(C)C

Canonical SMILES

CC1=CC(C(CC1CC2=NC3=C(N2)C=C(C=C3)C(=O)OC)C(C)C)CNC(=O)CN(C)C

Origin of Product

United States

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